2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride
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Overview
Description
2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride is a compound belonging to the imidazole family, which is known for its diverse chemical and biological properties Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride can be achieved through several methods. One common approach involves the reaction of 2-hydroxy-1,2-diphenylethanone with thiourea in a solvent like dimethylformamide (DMF) at elevated temperatures. This reaction yields 4,5-diphenyl-1H-imidazole-2-thiol, which can then be further reacted with propargyl bromide in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dione derivatives, while reduction can produce dihydroimidazole compounds.
Scientific Research Applications
2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
4,5-diphenyl-1H-imidazole-2-thiol: A precursor in the synthesis of the target compound.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Known for its antimicrobial activity.
4,5-diphenyl-1H-imidazole-2-amine: Another derivative with potential biological activities.
Uniqueness
2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential therapeutic applications further highlight its significance.
Properties
CAS No. |
68212-63-5 |
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Molecular Formula |
C15H16ClN3O2 |
Molecular Weight |
305.76 g/mol |
IUPAC Name |
2-amino-4,5-diphenyl-1H-imidazole-4,5-diol;hydrochloride |
InChI |
InChI=1S/C15H15N3O2.ClH/c16-13-17-14(19,11-7-3-1-4-8-11)15(20,18-13)12-9-5-2-6-10-12;/h1-10,19-20H,(H3,16,17,18);1H |
InChI Key |
DHVCYTHGYFYNJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(N=C(N2)N)(C3=CC=CC=C3)O)O.Cl |
Origin of Product |
United States |
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